molecular formula C18H10ClF3N4 B3036011 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 338953-56-3

6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3036011
CAS No.: 338953-56-3
M. Wt: 374.7 g/mol
InChI Key: BLWRLKHHGAJZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core structure. This compound is notable for its incorporation of a trifluoromethyl group, which is known to enhance the pharmacological properties of molecules, making them more potent and selective in their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction involves the coupling of a brominated pyrazolo[1,5-a]pyrimidine with an aryl boronic acid under the influence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and neuroprotection . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Properties

IUPAC Name

6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N4/c19-15-6-13(18(20,21)22)8-23-16(15)12-7-24-17-14(9-25-26(17)10-12)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWRLKHHGAJZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 3
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6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine
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6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 6
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine

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